

(S)-Ru(OAc)2(H8-BINAP) CAS number and identifiers

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Compound of Interest

Compound Name: (S)-Ru(OAc)2(H8-BINAP)

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Technical Guide: (S)-Ru(OAc)2(H8-BINAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral catalyst **(S)-Ru(OAc)2(H8-BINAP)**, including its chemical identifiers, synthesis, and applications in asymmetric hydrogenation. Detailed experimental protocols and performance data are presented to support its use in research and development.

Chemical Identifiers and Properties

(S)-Ru(OAc)2(H8-BINAP), with the full chemical name Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II), is a highly effective catalyst for asymmetric synthesis. Below is a summary of its key identifiers and physical properties.



Identifier	Value
CAS Number	142962-95-6[1]
Molecular Formula	C48H46O4P2Ru[1]
Molecular Weight	849.94 g/mol [1]
Synonyms	Ru(OAc)₂[(S)-H ₈ -binap]
Appearance	Yellow to dark brown solid
Storage	2-8°C, under an inert atmosphere

Note: The CAS number for the corresponding (R)-enantiomer, (R)-Ru(OAc) $_2$ (H8-BINAP), is 374067-51-3.[1]

Synthesis of (S)-Ru(OAc)2(H8-BINAP)

The synthesis of **(S)-Ru(OAc)2(H8-BINAP)** is typically achieved through the reaction of a suitable ruthenium precursor with the **(S)-H8-BINAP** ligand. A common and effective method involves the use of [RuCl₂(benzene)]₂ as the ruthenium source, followed by acetate exchange.

Experimental Protocol: Synthesis of (S)-Ru(OAc)2(H8-BINAP)

Materials:

- [RuCl2(benzene)]2
- (S)-H8-BINAP
- Sodium Acetate (NaOAc)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene, anhydrous
- Methanol, anhydrous



- · Water, deionized and degassed
- Argon gas supply
- · Standard Schlenk line glassware

Procedure:

- Preparation of the Ruthenium-Ligand Complex:
 - In a dry 150-mL Schlenk flask under an argon atmosphere, add [RuCl₂(benzene)]₂ (1.0 equiv) and (S)-H8-BINAP (2.0 equiv).
 - Add anhydrous DMF via syringe and stir the resulting suspension.
 - Heat the mixture to 100°C for 10-15 minutes until a clear, reddish-brown solution is formed.
 - Cool the solution to room temperature.
- Acetate Exchange:
 - In a separate Schlenk flask, dissolve sodium acetate (excess, e.g., 40 equiv) in anhydrous methanol. Degas the solution with argon.
 - Transfer the methanolic sodium acetate solution to the ruthenium-ligand complex solution via cannula.
 - Stir the mixture at room temperature for 5-10 minutes.
- Work-up and Isolation:
 - To the reaction mixture, add degassed water and anhydrous toluene. Stir vigorously to ensure thorough mixing of the biphasic system.
 - Allow the layers to separate and transfer the upper organic (toluene) layer to a separate
 Schlenk flask via cannula.



- Extract the aqueous layer two more times with anhydrous toluene.
- Combine the organic extracts and wash with degassed water (4 x volume of organic layer).
- Remove the toluene under reduced pressure to yield the crude product as a solid.
- Purification:
 - Dissolve the crude solid in a minimal amount of hot toluene.
 - Carefully add hexane to form a layered solution.
 - Allow the solution to stand at room temperature for 12 hours, then at 4°C for 2-3 days to induce crystallization.
 - Isolate the resulting crystals by filtration, wash with hexane, and dry under vacuum to yield pure (S)-Ru(OAc)2(H8-BINAP).

Applications in Asymmetric Hydrogenation

(S)-Ru(OAc)2(H8-BINAP) is a premier catalyst for the enantioselective hydrogenation of various prochiral substrates, including unsaturated carboxylic acids and β-keto esters. The H8-BINAP ligand often provides superior enantioselectivity compared to its BINAP counterpart.

Asymmetric Hydrogenation of α,β -Unsaturated Carboxylic Acids

A notable application of this catalyst is in the asymmetric hydrogenation of tiglic acid to produce (S)-2-methylbutanoic acid, a valuable chiral building block.

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

Materials:

- (S)-Ru(OAc)2(H8-BINAP)
- · Tiglic acid



- Methanol, anhydrous and degassed
- Hydrogen gas (high purity)
- Autoclave reactor

Procedure:

- In a glovebox, charge a glass liner for the autoclave with (S)-Ru(OAc)2(H8-BINAP) (e.g., 0.01 mol%).
- Add tiglic acid (1.0 equiv) and anhydrous, degassed methanol to achieve a desired substrate concentration (e.g., 0.5 M).
- Seal the glass liner inside the autoclave.
- Purge the autoclave with argon, followed by purging with hydrogen gas (3-5 cycles).
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
- Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by suitable analytical techniques (e.g., GC or HPLC).
- Upon completion, carefully vent the hydrogen gas and purge the autoclave with argon.
- Remove the solvent from the reaction mixture under reduced pressure.
- The enantiomeric excess (ee) of the product can be determined by chiral GC or HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).



Substra te	Product	S/C Ratio	H ₂ Pressur e (atm)	Temp (°C)	Time (h)	Convers ion (%)	ee (%)
Tiglic Acid	(S)-2- Methylbu tanoic Acid	1000:1	30	30	18	>99	88
2-(4- isobutylp henyl)pro penoic acid	(S)- Ibuprofen	2000:1	50	40	12	>99	97

Asymmetric Hydrogenation of β-Keto Esters

The catalyst demonstrates excellent performance in the hydrogenation of β -keto esters to chiral β -hydroxy esters, which are important intermediates in the synthesis of pharmaceuticals and natural products.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

Materials:

- (S)-Ru(OAc)2(H8-BINAP)
- Ethyl 4-chloroacetoacetate
- Ethanol, anhydrous and degassed
- Hydrogen gas (high purity)
- Autoclave reactor

Procedure:

• In a glovebox, add (S)-Ru(OAc)2(H8-BINAP) (e.g., 0.05 mol%) to a glass liner.



- Add ethyl 4-chloroacetoacetate (1.0 equiv) and anhydrous, degassed ethanol.
- Seal the liner in the autoclave and purge with argon, then hydrogen.
- Pressurize the autoclave with hydrogen gas (e.g., 4 atm).
- Stir the reaction at a specified temperature (e.g., 40°C) for the required duration (e.g., 48 hours).
- After the reaction, vent the hydrogen and purge with argon.
- The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.
- Remove the solvent in vacuo to obtain the crude product.
- Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

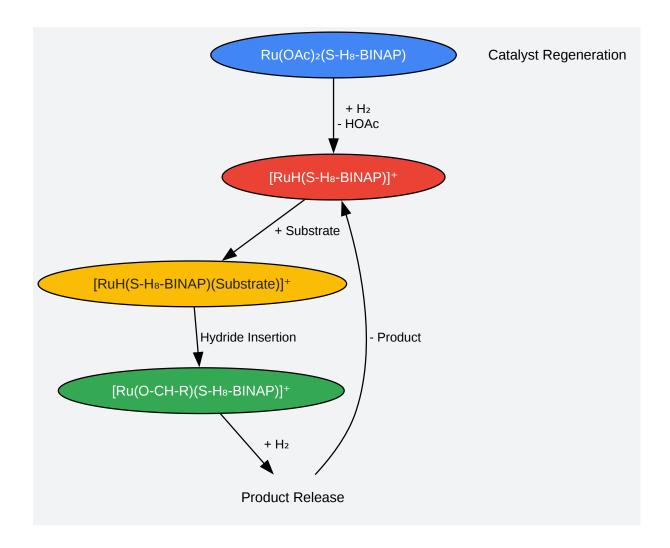
Substra te	Product	S/C Ratio	H ₂ Pressur e (atm)	Temp (°C)	Time (h)	Convers ion (%)	ee (%)
Ethyl 4- chloroac etoacetat e	(S)-Ethyl 4-chloro- 3- hydroxyb utanoate	2000:1	4	40	48	>99	98
Methyl acetoace tate	(S)- Methyl 3- hydroxyb utyrate	10000:1	10	50	12	>99	99

Catalytic Cycle and Workflow

The proposed catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru(II)-diphosphine complex is illustrated below. The cycle involves the coordination of the substrate to the ruthenium center, followed by the insertion of the carbonyl into the Ru-H bond and subsequent hydrogenolysis to release the chiral alcohol product and regenerate the catalyst.



Catalytic Cycle for Asymmetric Hydrogenation



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Caption: Proposed catalytic cycle for Ru(II)-catalyzed asymmetric hydrogenation.

Experimental Workflow





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Caption: General workflow for asymmetric hydrogenation experiments.

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References

- 1. assets.takasago.com [assets.takasago.com]
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